4-(naphthalen-2-yl)butan-2-ol
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Overview
Description
4-(naphthalen-2-yl)butan-2-ol is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The compound consists of a naphthalene ring system substituted with a 3-hydroxybutyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-2-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with 3-chlorobutanol in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of Suzuki-Miyaura coupling, where a naphthalene boronic acid derivative is coupled with a 3-hydroxybutyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(naphthalen-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of 2-(3-oxobutyl)naphthalene.
Reduction: Formation of 2-(3-butyl)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
4-(naphthalen-2-yl)butan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(naphthalen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The naphthalene ring system can interact with aromatic amino acids in proteins, influencing their activity. The compound’s reactivity allows it to participate in various biochemical reactions, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: A naphthalene derivative with a carboxyl group at the second position, used in the synthesis of various organic compounds.
Uniqueness
4-(naphthalen-2-yl)butan-2-ol is unique due to the presence of the 3-hydroxybutyl group, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H16O |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-naphthalen-2-ylbutan-2-ol |
InChI |
InChI=1S/C14H16O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-11,15H,6-7H2,1H3 |
InChI Key |
HXENTOVJGYHGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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